2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
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Overview
Description
2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is an organic compound that features a pyridine ring substituted with a methyl group and a boronic ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine typically involves the reaction of 2-methyl-6-bromopyridin-3-amine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions generally include heating the mixture to a temperature range of 80-100°C for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the reaction rate and yield. The use of automated systems for reagent addition and product isolation further improves the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester group with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate esters.
Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Bases: Such as potassium carbonate or sodium hydroxide for substitution reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Boronic Acids: Formed from oxidation of the boronic ester group.
Substituted Pyridines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the synthesis of functional materials, such as polymers and electronic materials.
Biological Research: Studied for its interactions with biological molecules and potential use in bio-conjugation techniques.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine primarily involves its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, forming a complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The amino group on the pyridine ring can also engage in hydrogen bonding and other interactions with biological targets, influencing its activity in medicinal applications .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine-5-boronic acid pinacol ester: Similar structure with a methoxy group instead of an amino group.
6-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine: Similar structure with the boronic ester group at a different position on the pyridine ring.
Uniqueness
2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is unique due to the presence of both a boronic ester group and an amino group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its utility in various applications, particularly in the synthesis of complex organic molecules and potential pharmaceutical agents .
Properties
IUPAC Name |
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O2/c1-8-9(14)6-7-10(15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJLHQCKLPGSEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=C(C=C2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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